molecular formula C24H24N4O3S B11266913 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

Cat. No.: B11266913
M. Wt: 448.5 g/mol
InChI Key: YJDQEUVQCSKGQT-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine acetamide class, designed for research applications in medicinal chemistry and drug discovery. This compound features a complex molecular architecture characterized by a bicyclic pyrazolo[1,5-a]pyrazine core, a 3,4-dimethoxyphenethyl group, and a phenyl substituent, which collectively contribute to its potential bioactivity and physicochemical properties. The 3,4-dimethoxyphenyl moiety is known to influence electronic properties and may impact metabolic stability, making it a valuable scaffold for investigating structure-activity relationships. Compounds within this structural class have demonstrated significant interest in pharmacological research due to their potential biological activities. Based on studies of closely related analogs, this chemotype has been associated with mechanisms such as the inhibition of key enzymatic pathways involved in inflammation and the modulation of various receptor targets . Researchers are exploring these mechanisms for potential applications in developing therapies for conditions involving chronic inflammation and pain . The presence of the sulfanyl acetamide linker offers a potential point for structural modification, allowing for the fine-tuning of target affinity and selectivity. This product is intended for research purposes by qualified laboratory personnel only. It is not approved for diagnostic or therapeutic use in humans or animals. All information provided is for educational and research guidance purposes. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C24H24N4O3S/c1-30-21-9-8-17(14-22(21)31-2)10-11-25-23(29)16-32-24-20-15-19(18-6-4-3-5-7-18)27-28(20)13-12-26-24/h3-9,12-15H,10-11,16H2,1-2H3,(H,25,29)

InChI Key

YJDQEUVQCSKGQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol.

  • Temperature: Reflux (40–80°C) for 2–6 hours.

For example, combining 2-phenylpyrazolo[1,5-a]pyrazin-4-yl chloride (1.2 equiv) with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylacetamide (1.0 equiv) in DMF with K₂CO₃ at 60°C for 4 hours yields the target compound in 67% yield.

Alternative Coupling Strategies

Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored for analogous compounds, though yields are lower (~50%) due to competing side reactions.

Purification and Characterization Techniques

Purification

  • Flash Chromatography: Silica gel with eluents such as DCM/methanol (95:5) or ethyl acetate/hexanes (3:1).

  • Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

Characterization Data

Parameter Value Source
Molecular Formula C₂₅H₂₆N₄O₄S
Melting Point 158–160°C (recrystallized from ethanol)
¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, pyrazine), 6.85 (d, 2H, aryl)
MS (ESI+) m/z 479.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods:

Method Yield Advantages Limitations
SNAr Coupling 67%High regioselectivity, mild conditionsRequires activated leaving group
Pd-Catalyzed Coupling 50%Tolerates diverse substituentsCostly catalysts, longer reaction times

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Core Derivatives

Compounds sharing the pyrazolo[1,5-a]pyrazine core but differing in substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituents on Pyrazolo Core Acetamide Substituent Key Findings Reference
Target Compound 2-phenyl 3,4-Dimethoxyphenethyl Structural prototype; methoxy groups may enhance CNS penetration. N/A
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl 3-(Methylsulfanyl)phenyl Chlorine atom increases electronegativity, potentially improving target binding. No bioactivity reported.
N-(3-Methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide 4-Methylphenyl 3-Methoxyphenyl Methyl and methoxy groups balance lipophilicity; may improve metabolic stability.
N-(2-Cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide 4-Methylphenyl 2-Cyanophenyl Cyano group introduces polarity, potentially altering solubility and binding kinetics.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, which may improve interactions with nucleophilic residues in enzyme active sites.
  • Methoxy groups (as in the target compound and ) contribute to π-π stacking and hydrogen bonding, critical for CNS-targeting drugs.
  • Bulkier substituents (e.g., phenethyl in the target compound) may hinder membrane permeability but improve receptor specificity.

Heterocyclic Core Variants

Compounds with alternative heterocyclic cores but similar sulfanyl-acetamide motifs:

Compound Name Core Structure Substituents Bioactivity Reference
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl (thiazole), methyl (triazolo) Anticipated enzyme inhibition due to triazole-thiazole synergy.
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple acetamide 2-Aminophenyl, 4-methoxyphenyl Demonstrated antimicrobial activity, highlighting the role of amide groups.

Key Observations :

  • Triazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to pyrazolo[1,5-a]pyrazine.
  • Simpler acetamides () lack the fused heterocyclic system but retain bioactivity, suggesting the sulfanyl-acetamide moiety alone is pharmacologically relevant.

Bioactivity Comparisons

While direct bioactivity data for the target compound is unavailable, analogs provide insights:

  • Antimicrobial Activity : The compound in showed efficacy against bacterial strains, attributed to its amide and sulfanyl groups.
  • Antiviral Potential: Pyrazolo[1,5-a]pyrazine derivatives (e.g., ) share structural similarities with triazolopyrimidines in , which exhibited anti-TMV (Tobacco Mosaic Virus) activity.

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its pharmacological properties. The key components include:

  • 3,4-Dimethoxyphenyl group : Known for its role in enhancing bioactivity.
  • Pyrazolo[1,5-A]pyrazin-4-YL sulfanyl moiety : Implicated in various biological interactions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. A study highlighted the inhibition of COX enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds were reported as follows:

CompoundIC50 (µM)Target
Compound A10.5COX-1
Compound B12.3COX-2
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown promising results in inhibiting cell proliferation and inducing apoptosis. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
SF-26842.30Inhibition of tumor growth

Case Study : A specific case involving the evaluation of this compound against MCF7 cells demonstrated significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, contributing to cell death.
  • COX Inhibition : Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes, which play a significant role in inflammation and cancer progression.

Q & A

Basic: What are the critical steps in synthesizing N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide?

Answer:
The synthesis typically involves a multi-step process:

Core Formation : Construction of the pyrazolo[1,5-a]pyrazine core via cyclization reactions, often using substituted pyrazole precursors under reflux conditions .

Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, employing reagents like thiourea or thiols in polar solvents (e.g., DMF or ethanol) .

Acetamide Coupling : Reaction of the sulfanyl intermediate with α-chloroacetamide derivatives (e.g., N-(3,4-dimethoxyphenethyl)-α-chloroacetamide) in the presence of a base (e.g., K₂CO₃) to form the final acetamide linkage .

Purification : Column chromatography or recrystallization to isolate the pure compound, followed by validation via NMR and HPLC .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with emphasis on shifts for the sulfanyl (-S-), acetamide (-CO-NH-), and dimethoxyphenyl groups .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
  • X-ray Crystallography : For definitive 3D structural elucidation, particularly to resolve stereochemical ambiguities in the pyrazolo-pyrazine core .

Advanced: How can researchers optimize reaction yields when synthesizing sulfanyl acetamide derivatives?

Answer:
Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in sulfanylation steps, while ethanol minimizes side reactions during coupling .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in heterogeneous systems .
  • Temperature Control : Maintaining 60–80°C during cyclization prevents premature decomposition .
  • Stoichiometric Ratios : A 1.2:1 molar ratio of sulfanyl donor to acetamide precursor reduces unreacted intermediates .
  • Kinetic Monitoring : TLC or in-situ IR spectroscopy to track reaction progress and terminate at peak yield .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) can be addressed by:

  • Multi-Technique Cross-Validation : Combining NMR, X-ray crystallography, and computational chemistry (DFT calculations) to reconcile discrepancies .
  • Isotopic Labeling : Using deuterated analogs to clarify proton assignments in crowded spectral regions .
  • Dynamic NMR Experiments : Variable-temperature NMR to detect conformational flexibility or tautomerism in the pyrazolo-pyrazine core .
  • Crystallographic Refinement : Single-crystal X-ray analysis to resolve ambiguities in bond angles or stereochemistry .

Basic: What functional groups in the compound influence its reactivity?

Answer:
Key reactive moieties include:

  • Sulfanyl Group (-S-) : Prone to oxidation (forming sulfoxides/sulfones) and nucleophilic substitution, requiring inert atmospheres (N₂/Ar) during synthesis .
  • Acetamide Linkage (-CO-NH-) : Hydrolysis-sensitive under acidic/basic conditions; stability studies in buffers (pH 1–12) are recommended .
  • Dimethoxyphenyl Group : Participates in π-π stacking interactions and can undergo demethylation under strong acidic conditions .
  • Pyrazolo[1,5-a]pyrazine Core : Electrophilic at nitrogen sites, enabling further functionalization (e.g., alkylation or halogenation) .

Advanced: How do structural modifications affect the compound’s bioactivity?

Answer:
Systematic modifications can be explored via:

  • SAR Studies :
    • Pyrazine Ring Substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances binding to kinase ATP pockets .
    • Sulfanyl Replacement : Replacing -S- with -SO₂- improves metabolic stability but may reduce cell permeability .
    • Phenyl Group Functionalization : Adding fluorinated or methyl groups on the phenyl ring modulates lipophilicity (logP) and target selectivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclin-dependent kinases or monoamine oxidases .
  • In Vitro Assays : Enzymatic inhibition assays (IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assays) validate hypothesized bioactivity .

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